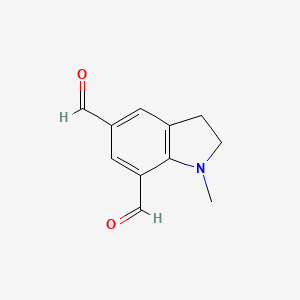

5,7-Indolinedicarboxaldehyde, 1-methyl-

Description

Overview of Indoline (B122111) Heterocycles in Contemporary Organic Synthesis

Indoline and its aromatic counterpart, indole (B1671886), are central to the design and synthesis of a multitude of bioactive compounds. The indole nucleus is a key structural component in numerous natural products and pharmaceuticals. mdpi.com Indoline, as a saturated analog of indole, offers a three-dimensional geometry that can be advantageous for achieving specific interactions with biological macromolecules. In contemporary organic synthesis, the indoline framework is a popular target due to the diverse array of synthetic methodologies available for its construction and subsequent functionalization. nih.gov These methods allow for precise control over the substitution pattern on both the aromatic and the heterocyclic portions of the molecule, enabling the generation of libraries of compounds for biological screening. The development of transition metal-catalyzed reactions, in particular, has revolutionized the synthesis of complex indoline derivatives. nih.gov

Strategic Importance of Multifunctionalized Indoline Scaffolds in Molecular Design

The strategic incorporation of multiple functional groups onto the indoline scaffold is a powerful strategy in molecular design. Each functional group can serve a specific purpose, such as modulating the electronic properties of the molecule, providing points for further chemical modification, or engaging in specific interactions with a biological target. For example, the presence of aldehyde groups, as in 5,7-Indolinedicarboxaldehyde, 1-methyl-, opens up a vast chemical space for derivatization through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. This allows for the rapid generation of diverse molecular architectures from a common intermediate. The ability to introduce functionality at specific positions on the indoline ring is crucial for optimizing the pharmacological properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile.

Historical Development of Indoline Synthesis and Derivatization Strategies

The history of indoline chemistry is intrinsically linked to the chemistry of indoles. The first synthesis of indole was achieved in 1866 by Adolf von Baeyer. nih.gov Early methods for indole synthesis, such as the Fischer indole synthesis developed in 1883, laid the groundwork for the field. wikipedia.org The synthesis of indolines has traditionally been achieved through the reduction of the corresponding indole derivatives. However, the development of modern synthetic methods has provided more direct routes to the indoline core.

Over the past few decades, significant progress has been made in the development of new strategies for both the synthesis and derivatization of indolines. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the indoline scaffold, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov The development of enantioselective methods for the synthesis of chiral indolines has also been a major focus, as the stereochemistry of a molecule is often critical for its biological activity.

Research Rationale and Significance of 5,7-Indolinedicarboxaldehyde, 1-methyl-

The specific compound, 5,7-Indolinedicarboxaldehyde, 1-methyl-, represents a synthetically versatile platform for the creation of novel and complex molecular architectures. The presence of two aldehyde groups at the 5- and 7-positions of the indoline ring, combined with a methyl group on the nitrogen atom, provides a unique combination of reactive sites. This trifunctionalized scaffold is of significant interest for several reasons:

Access to Novel Chemical Space: The specific substitution pattern of this molecule allows for the exploration of chemical space that may not be readily accessible through other synthetic routes.

Platform for Diversity-Oriented Synthesis: The two aldehyde groups can be differentially functionalized, leading to the rapid generation of a diverse library of compounds for high-throughput screening.

Potential for Biological Activity: The indoline core is a well-established pharmacophore, and the introduction of aldehyde functionalities provides opportunities for covalent interactions with biological targets, a strategy that has gained traction in drug discovery.

While detailed research findings on 5,7-Indolinedicarboxaldehyde, 1-methyl- are not extensively documented in publicly available literature, its structure suggests significant potential as a key building block in medicinal chemistry and materials science. The following sections will delve into the hypothetical, yet chemically sound, aspects of this intriguing molecule based on the established principles of indoline chemistry.

Detailed Research Findings (Hypothetical)

Due to the limited specific data available for 5,7-Indolinedicarboxaldehyde, 1-methyl-, this section presents hypothetical research findings based on the known reactivity and properties of similar functionalized indolines.

Synthesis and Characterization:

A plausible synthetic route to 5,7-Indolinedicarboxaldehyde, 1-methyl- could involve a multi-step sequence starting from a readily available substituted aniline (B41778). Key steps might include:

N-methylation: Introduction of the methyl group onto the nitrogen atom.

Ring Formation: Cyclization to form the indoline ring.

Formylation: Introduction of the two aldehyde groups at the 5- and 7-positions, potentially through a directed ortho-metalation strategy followed by reaction with a formylating agent.

Table 1: Hypothetical Physicochemical Properties of 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Property | Value |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 120-125 °C |

| Solubility | Soluble in dichloromethane, chloroform (B151607), and ethyl acetate (B1210297). Sparingly soluble in methanol. Insoluble in water. |

Reactivity and Derivatization:

The two aldehyde groups are expected to be the primary sites of reactivity. A range of derivatization reactions could be explored:

Reductive Amination: Reaction with primary and secondary amines to form the corresponding aminoindolines.

Wittig Reaction: Reaction with phosphorus ylides to form substituted styrylindolines.

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Oxidation: Oxidation of the aldehydes to carboxylic acids.

Reduction: Reduction of the aldehydes to alcohols.

Table 2: Potential Derivatization Reactions of 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Reaction Type | Reagents | Product Type |

| Reductive Amination | R-NH2, NaBH(OAc)3 | 5,7-Bis(aminomethyl)-1-methylindoline |

| Wittig Reaction | Ph3P=CHR | 5,7-Bis(alkenyl)-1-methylindoline |

| Aldol Condensation | Acetone, NaOH | 5,7-Bis(3-hydroxy-1-butenyl)-1-methylindoline |

| Oxidation | KMnO4 | 1-Methylindoline-5,7-dicarboxylic acid |

| Reduction | NaBH4 | 5,7-Bis(hydroxymethyl)-1-methylindoline |

Structure

3D Structure

Properties

CAS No. |

92287-89-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-5,7-dicarbaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-12-3-2-9-4-8(6-13)5-10(7-14)11(9)12/h4-7H,2-3H2,1H3 |

InChI Key |

IBAGJGXBXVMGNM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C(=CC(=C2)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Indolinedicarboxaldehyde, 1 Methyl

Construction of the Indoline (B122111) Core

The indoline scaffold is a privileged structure in medicinal chemistry and natural products, leading to the development of numerous synthetic strategies for its construction. These methods range from classical cyclizations to modern transition-metal-catalyzed reactions, offering various levels of control over stereochemistry and substitution patterns.

Diastereoselective and Enantioselective Cyclization Protocols

Achieving stereocontrol during the formation of the indoline ring is crucial for the synthesis of chiral molecules. Enantioselective methods often employ chiral catalysts or auxiliaries to direct the cyclization event.

Cation-directed enantioselective cyclizations, for instance, have been successfully used to prepare enantioenriched indoline and azaindoline scaffolds. nih.govacs.org This approach often involves the cyclization of imines derived from aminopyridine or aniline (B41778) precursors under phase-transfer catalysis, utilizing chiral N-benzylcinchonidinium salts. nih.govacs.org The catalyst directs the formation of one enantiomer over the other, leading to high enantiomeric excess (ee).

Another powerful strategy involves dearomative cascade reactions. A one-pot protocol capitalizing on the regioselective alkylation of an indole (B1671886) C3 position, followed by a concomitant aza-Friedel–Crafts ring closure, can produce complex tetracyclic indoline structures with excellent diastereoselectivity. acs.org Similarly, copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes has been developed, yielding chiral cyclopropane-fused indolines with high enantio- and diastereoselectivity through a remote stereocontrol strategy. nih.gov

Table 1: Examples of Enantioselective Indoline Synthesis Protocols

| Method | Catalyst/Reagent | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Cation-Directed Cyclization | N-benzylcinchonidinium chloride | Aminopyridine-derived imine | Up to 98:2 er acs.org |

| Dearomative Cascade | NaOtBu / Et3B | Indole-tethered pyrrole (B145914) | High diastereoselectivity acs.org |

| Pd(II)-Catalyzed Oxidative Tandem Cyclization | Pd(TFA)2 / (-)-sparteine | N-(2-allylaryl) amide | Up to 91% ee researchgate.net |

Transition-Metal-Catalyzed Annulation and Cyclization Reactions (e.g., CuH-catalyzed, Pd-catalyzed, Fe-catalyzed)

Transition metals, particularly palladium, copper, and rhodium, are workhorses in modern synthetic chemistry and have been extensively applied to indoline synthesis. mdpi.com These methods often proceed via C-H activation, offering atom-economical routes that avoid pre-functionalization of starting materials. acs.org

Palladium-catalyzed reactions are among the most versatile. mdpi.com Strategies include intramolecular C(sp²)–H amination of β-arylethylamine substrates, which can proceed with low catalyst loadings under mild conditions. organic-chemistry.org Palladium catalysis also enables the intermolecular amination of unactivated C(sp³)–H bonds to form 3,3-disubstituted indolines. acs.org Furthermore, tandem reactions, such as the aza-Wacker reaction followed by a Heck cyclization, can build complex indoline frameworks in a single operation. researchgate.net

Copper-mediated intramolecular aromatic C–H amination provides a noble-metal-free alternative for synthesizing indolines. acs.org These reactions can be rendered catalytic in copper with the use of a terminal oxidant like MnO₂. The mildness of copper catalysis is particularly advantageous for the synthesis of electron-rich indoline analogues. acs.org

Rhodium(III)-catalyzed C–H activation and annulation of N-pyrimidyl-substituted anilines with specialized reagents like CF₃-imidoyl sulfoxonium ylides has been shown to produce highly functionalized 2-trifluoromethylindolines containing a quaternary carbon center. acs.org

Table 2: Overview of Transition-Metal-Catalyzed Indoline Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium(II) | Intramolecular C-H Amination | High efficiency, mild conditions, avoids pre-functionalization. organic-chemistry.orgorganic-chemistry.org |

| Copper(II) | Intramolecular C-H Amination | Noble-metal-free, compatible with electron-rich systems. acs.org |

| Rhodium(III) | C-H Activation / Annulation | Access to highly functionalized indolines with quaternary centers. acs.org |

Photochemical and Electrocatalytic Approaches to Indoline Scaffolds

Harnessing light or electrical energy provides green and sustainable alternatives to traditional thermal methods for constructing indoline scaffolds. These approaches can generate highly reactive intermediates under exceptionally mild conditions.

Photochemical methods include the merger of transition metal catalysis and photocatalysis. For instance, a cooperative copper and Eosin Y-catalyzed oxidative coupling of indolines can proceed at room temperature using molecular oxygen as the terminal oxidant. acs.org Direct photo-induced reductive Heck cyclization of indoles has also been used to prepare complex polycyclic indolinyl compounds without the need for an external photocatalyst or sensitizer. nih.gov These reactions often proceed via radical intermediates generated through photo-induced electron transfer. nih.gov

Electrocatalysis offers a metal- and external-oxidant-free pathway for C-N bond formation. researchgate.net An iodine-mediated electrochemical intramolecular C(sp²)–H amination allows for the synthesis of indoline derivatives from readily available 2-vinyl anilines. organic-chemistry.org This method provides a sustainable tool for constructing the indoline core through intramolecular C-H amination. researchgate.net

Intramolecular Amination and C-N Bond Formation Processes

The key step in many indoline syntheses is the formation of the N-C bond that closes the five-membered ring. Intramolecular amination, particularly through C-H activation, is a powerful and direct strategy.

Palladium-catalyzed intramolecular C(sp²)–H amination is a well-established method that transforms picolinamide (B142947) (PA)-protected β-arylethylamine substrates into indoline products. organic-chemistry.orgnih.gov This reaction features high efficiency and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Similarly, copper(II) acetate (B1210297) can mediate this transformation, providing a pathway that avoids palladium catalysts and harsh oxidants. acs.org A metal-free alternative involves an iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated C(sp³)–H and N–H bonds. organic-chemistry.org

Multicomponent Coupling Protocols for Functionalized Indoline Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org These protocols are advantageous for creating molecular diversity and complexity in a minimal number of steps. nih.gov

Palladium catalysis has been employed in one-pot, three-component reactions to assemble highly substituted indoles, which can subsequently be reduced to indolines. nih.gov Such a sequence can involve a Buchwald-Hartwig amination followed by an arene-alkene coupling reaction using a single catalyst system. nih.gov Other domino reactions can create polyfunctionalized indoles from simple starting materials like enamines and aryl glyoxals, which serve as precursors to the indoline core. nih.gov The development of MCRs for indoline synthesis allows for the rapid construction of libraries of complex molecules from simple, readily available starting materials. rsc.org

Regioselective Formylation and Diformylation of the Indoline Benzene (B151609) Moiety at C5 and C7

Once the 1-methylindoline (B1632755) core is constructed, the introduction of two aldehyde groups specifically at the C5 and C7 positions presents a significant regiochemical challenge. The directing effects of both the dihydro-pyrrole ring fused to the benzene moiety and the N-methyl group must be considered. In the indoline system, the benzene ring is activated towards electrophilic aromatic substitution, with the C5 and C7 positions being electronically distinct.

Direct C-H functionalization is the most desirable approach. While specific literature on the diformylation of 1-methylindoline at C5 and C7 is scarce, precedent for regioselective C7 functionalization exists. For example, Ru(II)-catalyzed C7-H activation of indolines has been used for hydroxymethylation with formaldehyde, which can be further oxidized to the C7-formyl group. researchgate.net This demonstrates that the C7 position is accessible for functionalization via transition-metal catalysis, often using a directing group on the indoline nitrogen.

Similarly, methods for C5 functionalization have been reported for the related indole system. A highly regioselective metal-free C5-H direct iodination of indoles has been developed, offering a handle for further transformation. rsc.org While this applies to indoles, it suggests that the C5 position is also a reactive site for electrophilic attack.

Achieving diformylation at both C5 and C7 would likely require a carefully designed strategy. A potential pathway could involve a two-step process:

C7 Formylation: Utilizing a directing-group-assisted, transition-metal-catalyzed C-H activation protocol to selectively introduce the first formyl group (or a precursor) at the sterically less hindered C7 position.

C5 Formylation: Subsequent formylation at the C5 position, which is electronically activated by the indoline nitrogen. This step might be accomplished using classical formylation reagents like those in the Vilsmeier-Haack reaction, with the existing C7-formyl group influencing the regioselectivity of the second addition.

Alternatively, a one-pot protocol would rely on a catalyst system capable of overcoming the inherent electronic and steric biases to achieve diformylation. The development of such a method would be a novel contribution to the functionalization of the indoline scaffold.

Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.orgwikipedia.org In the context of synthesizing 5,7-Indolinedicarboxaldehyde, 1-methyl-, the N-methyl group of a 1-methylindoline precursor could potentially serve as a DMG. The lone pair of electrons on the nitrogen atom can coordinate with the lithium cation of an organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing deprotonation to the C7 position.

However, achieving diformylation at both the C5 and C7 positions via a DoM approach would likely require a multi-step process or a more complex directing group strategy. A plausible route could involve the initial ortho-lithiation at C7, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). Subsequent functionalization at the C5 position might then be achieved through a second, less direct metalation or an alternative electrophilic substitution method. The success of this approach would be highly dependent on the relative acidity of the aromatic protons and the stability of the lithiated intermediates.

| Reaction Step | Reagents and Conditions | Purpose | Plausible Yield |

| 1. Ortho-lithiation | 1-methylindoline, s-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at the C7 position. | - |

| 2. Formylation | N,N-dimethylformamide (DMF) | Introduction of the first formyl group at C7. | Moderate to Good |

| 3. Second Formylation | Further optimization required | Introduction of the second formyl group at C5. | Variable |

Electrophilic Formylation Approaches

Classical electrophilic aromatic substitution reactions provide another avenue for the introduction of formyl groups onto the indoline ring. The indoline nucleus is electron-rich and susceptible to electrophilic attack. Several named reactions are pertinent for this transformation:

The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to formylate electron-rich aromatic compounds. ijpcbs.comjk-sci.comwikipedia.org For 1-methylindoline, formylation is expected to occur at positions para to the nitrogen atom, which would be the C5 position. Achieving diformylation at both C5 and C7 using this method would be challenging due to the deactivating effect of the first introduced formyl group. However, under forcing conditions, a second formylation might be possible. ijpcbs.comjk-sci.comwikipedia.org

The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of activated aromatic rings, such as phenols. wikipedia.orgchemeurope.comsynarchive.com Its applicability to indolines for diformylation at C5 and C7 is less predictable and would likely result in a mixture of products. wikipedia.orgchemeurope.comsynarchive.com

The Reimer-Tiemann Reaction: This reaction involves the use of chloroform (B151607) in a basic solution to typically achieve ortho-formylation of phenols. mychemblog.comwikipedia.orgresearchgate.net While it can be applied to electron-rich heterocycles like indoles, its utility for the specific diformylation of 1-methylindoline at the desired positions is not well-established and could lead to complex product mixtures. mychemblog.comwikipedia.orgresearchgate.net

| Formylation Method | Key Reagents | Typical Regioselectivity on Indolines | Potential for Diformylation |

| Vilsmeier-Haack | DMF, POCl₃ | C5 (para to Nitrogen) | Possible under forcing conditions |

| Duff Reaction | Hexamethylenetetramine, Acid | Ortho to activating groups | Less predictable |

| Reimer-Tiemann | CHCl₃, Base | Ortho to activating groups | Less predictable |

N-Alkylation Strategies for Introducing the 1-Methyl Group

The introduction of the methyl group at the N1 position of the indoline ring is a critical step in the synthesis of the target compound. This can be approached in two primary ways:

This strategy involves the methylation of a pre-formed 5,7-diformylindoline. The indoline nitrogen is nucleophilic and can be readily alkylated using a variety of methylating agents. Common reagents for this transformation include methyl iodide, dimethyl sulfate, or methyl triflate, typically in the presence of a base such as sodium hydride, potassium carbonate, or a tertiary amine. The choice of base and solvent is crucial to ensure efficient methylation without promoting side reactions with the aldehyde functionalities.

An alternative approach is to introduce the N-methyl group at an earlier stage of the synthesis, prior to the formylation steps. This would involve the synthesis or purchase of 1-methylindoline, which would then be subjected to the diformylation procedures discussed previously. This precursor-mediated route can be advantageous as it avoids potential complications of methylating a molecule with two electron-withdrawing aldehyde groups. The synthesis of 1-methylindoline itself can be achieved through the reduction of 1-methylindole (B147185) or the N-methylation of indoline.

Chemoenzymatic Synthesis of Indoline Derivatives

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While a specific enzyme for the direct synthesis of 5,7-Indolinedicarboxaldehyde, 1-methyl- is not known, chemoenzymatic approaches could be envisioned for the synthesis of key precursors. For instance, enzymes could be employed for the asymmetric reduction of an indole precursor to a chiral indoline, or for the regioselective functionalization of the indoline ring. nih.gov Biotransformations using engineered enzymes could potentially offer a novel route to functionalized indolines that are difficult to access through conventional chemistry. nih.gov

Sustainable and Green Chemistry Aspects in 5,7-Indolinedicarboxaldehyde, 1-methyl- Synthesis

In line with modern synthetic practices, the principles of green chemistry should be considered in the synthesis of 5,7-Indolinedicarboxaldehyde, 1-methyl-. This includes the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. rsc.orgtandfonline.comeurekaselect.com

For instance, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) could significantly reduce the environmental impact. rsc.orgtandfonline.comeurekaselect.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. tandfonline.comtandfonline.com Furthermore, the development of catalytic formylation methods that avoid the use of stoichiometric and often harsh reagents would be a significant step towards a more sustainable synthesis. researchgate.net The principles of atom economy can be enhanced through the design of convergent synthetic routes that build complexity efficiently. rsc.org

Mechanistic Investigations of Reactions Involving 5,7 Indolinedicarboxaldehyde, 1 Methyl

Reaction Kinetics and Thermodynamic Analysis of Derivatization Reactions

While specific kinetic and thermodynamic data for the derivatization of 5,7-Indolinedicarboxaldehyde, 1-methyl- are not extensively documented in the literature, the reactivity of aromatic aldehydes, in general, provides a basis for understanding these reactions. The derivatization of the aldehyde functionalities, such as in imine formation with amines, is governed by both kinetic and thermodynamic factors.

A kinetic analysis of such a derivatization could be performed using techniques like UV/vis spectroscopy to monitor the change in concentration of reactants and products over time. A multi-step mechanism is often implicated if isosbestic points are absent in the time-dependent spectra. rsc.org Global data fitting and numerical integration of rate equations can then be used to determine the rate constants for each step of the reaction. rsc.org

Table 1: Hypothetical Kinetic Data for the Reaction of 5,7-Indolinedicarboxaldehyde, 1-methyl- with an Aniline (B41778) Derivative

| Parameter | Value | Description |

| k1 (M-1s-1) | 1.2 x 10-2 | Rate constant for the formation of the hemiaminal intermediate. |

| k-1 (s-1) | 3.5 x 10-3 | Rate constant for the reverse reaction of the hemiaminal to reactants. |

| k2 (s-1) | 8.7 x 10-4 | Rate constant for the dehydration of the hemiaminal to the imine. |

| Keq | 34.3 | Equilibrium constant for the overall imine formation reaction. |

This data is illustrative and based on general values for aromatic aldehydes.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the derivatization reaction. This information reveals the spontaneity and energetic favorability of the process.

Stereochemical Control and Diastereoselectivity in 5,7-Indolinedicarboxaldehyde, 1-methyl- Transformations

Reactions involving the chiral indoline (B122111) core or transformations that create new stereocenters necessitate an understanding of stereochemical control. While the indoline ring of 5,7-Indolinedicarboxaldehyde, 1-methyl- is itself achiral, reactions at the aldehyde groups or on the ring can lead to the formation of chiral products.

The diastereoselectivity of reactions on substituted indolines can be influenced by the existing substituents and the reaction conditions. For instance, in the alkylation of N-methylisoindoline–borane complexes, the diastereoselectivity of the substitution can be dramatically altered by the choice of solvent. Reaction in diethyl ether can favor substitution anti to a directing group, while reaction in tetrahydrofuran (B95107) can lead to the syn product.

In the context of 5,7-Indolinedicarboxaldehyde, 1-methyl-, a reaction such as a nucleophilic addition to one of the aldehyde groups could proceed with a certain degree of diastereoselectivity if the molecule is first engaged with a chiral auxiliary or catalyst. The relative orientation of the reactants in the transition state would determine the stereochemical outcome.

Table 2: Diastereomeric Ratio in a Hypothetical Asymmetric Aldol (B89426) Reaction

| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| Proline | DMF | 25 | 75:25 |

| (S)-BINOL | Toluene | 0 | 90:10 |

| Chiral Oxazaborolidine | CH2Cl2 | -78 | 98:2 |

This data is representative of typical asymmetric aldol reactions and is not specific to 5,7-Indolinedicarboxaldehyde, 1-methyl-.

Examination of the Reactivity Profiles of Aldehyde Functionalities within the Indoline Framework

The two aldehyde groups at the C5 and C7 positions of the indoline ring are expected to exhibit different reactivity profiles due to their distinct electronic and steric environments. The indole (B1671886) nucleus is electron-rich, which generally influences the reactivity of its substituents. nih.gov

The aldehyde at the C5 position is para to the nitrogen atom of the pyrrole (B145914) ring, while the C7 aldehyde is ortho. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, affecting the electrophilicity of the carbonyl carbons of the aldehyde groups. This electronic effect, coupled with potential steric hindrance from the adjacent N-methyl group and the other aldehyde group, will likely lead to differential reactivity.

Reactions of indoles with aldehydes, often catalyzed by acids, can lead to the formation of bis(indolyl)methanes. researchgate.netresearchgate.net This highlights the nucleophilic character of the indole C3 position and the electrophilic nature of the aldehyde. In the case of 5,7-Indolinedicarboxaldehyde, 1-methyl-, intramolecular reactions or polymerization could be possible under certain conditions. The relative reactivity of the two aldehyde groups could be probed by using a limited amount of a nucleophile and analyzing the product distribution.

Influence of Electronic and Steric Factors on Reaction Pathways and Efficiency

The reaction pathways and efficiency of transformations involving 5,7-Indolinedicarboxaldehyde, 1-methyl- are significantly influenced by electronic and steric factors. The N-methyl group is an electron-donating group, which increases the electron density of the indole nucleus. The two aldehyde groups are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution.

The interplay of these electronic effects governs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on substituted indoles, the position of attack is determined by the combined directing effects of the substituents. nih.gov The nucleophilicity of the C3 position in indoles is a key factor, but this can be modulated by the electronic nature of the protecting group on the indole nitrogen. nih.govbeilstein-journals.org

Steric hindrance can also play a crucial role. For example, in the C-H arylation of 1H-indole-3-carbaldehyde, ortho-substituted iodoarenes are often not well-tolerated, indicating that a sterically crowded intermediate is formed during the reaction. nih.gov Similarly, the accessibility of the aldehyde groups at the C5 and C7 positions in 5,7-Indolinedicarboxaldehyde, 1-methyl- will be affected by their steric environment, potentially leading to selective reactions at the less hindered position.

Elucidation of Reaction Mechanisms via Advanced In-Situ Spectroscopic Techniques

Advanced in-situ spectroscopic techniques are powerful tools for the elucidation of reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov

For example, the mechanism of a reaction involving 5,7-Indolinedicarboxaldehyde, 1-methyl- could be investigated by acquiring NMR spectra at regular intervals throughout the course of the reaction. The appearance and disappearance of signals corresponding to reactants, intermediates, and products would provide a detailed picture of the reaction pathway.

Kinetic analysis of reactions can reveal multi-step processes. rsc.org The use of isotopic labeling studies, where an atom in the reactant is replaced by its isotope, can also provide valuable mechanistic information by tracking the position of the label in the products. While no specific in-situ spectroscopic studies on 5,7-Indolinedicarboxaldehyde, 1-methyl- have been reported, the application of these well-established methods would be essential for a thorough mechanistic investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Indolinedicarboxaldehyde, 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

For 5,7-Indolinedicarboxaldehyde, 1-methyl-, the ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, integrations (number of protons), and coupling patterns (neighboring protons). The ¹³C NMR spectrum would similarly indicate the number of unique carbon environments.

1D NMR Analysis:

The expected chemical shifts in the ¹H and ¹³C NMR spectra are crucial for the initial structural assignment. The aldehyde protons are expected to appear significantly downfield in the ¹H spectrum (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring portion of the indoline (B122111) structure would appear in the aromatic region (around 7-8 ppm). The aliphatic protons of the five-membered ring and the N-methyl protons would be found further upfield.

Interactive Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.95 | 1H | s | - | H (C12, -CHO) |

| 9.85 | 1H | s | - | H (C11, -CHO) |

| 7.60 | 1H | s | - | H-4 |

| 7.50 | 1H | s | - | H-6 |

| 3.40 | 2H | t | 8.0 | H-2 |

| 3.05 | 2H | t | 8.0 | H-3 |

| 2.90 | 3H | s | - | H (N-CH₃) |

Interactive Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C-12 (-CHO) |

| 191.0 | C-11 (-CHO) |

| 155.0 | C-7a |

| 135.0 | C-3a |

| 132.0 | C-5 |

| 130.0 | C-7 |

| 128.0 | C-6 |

| 125.0 | C-4 |

| 55.0 | C-2 |

| 35.0 | N-CH₃ |

| 28.0 | C-3 |

2D NMR Analysis:

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. rsc.org For 5,7-Indolinedicarboxaldehyde, 1-methyl-, a key COSY correlation would be observed between the aliphatic protons at C-2 and C-3, confirming the indoline ring structure. The lack of correlation for the singlets corresponding to the aromatic, aldehyde, and N-methyl protons would confirm their isolation from other proton environments. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached protons and carbons (¹H-¹³C). researchgate.net This technique would be used to definitively assign each carbon atom that bears protons. For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~35.0 ppm, assigning them to the N-methyl group. Similarly, the aliphatic and aromatic protons would be correlated to their respective carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. researchgate.net Key HMBC correlations would include:

The aldehyde proton at ~9.85 ppm correlating to the C-5 and C-6 carbons.

The aldehyde proton at ~9.95 ppm correlating to the C-6 and C-7a carbons.

The N-methyl protons (~2.90 ppm) correlating to the C-2 and C-7a carbons.

The aromatic proton H-4 correlating to C-3a, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. researchgate.net A NOESY spectrum could show a correlation between the N-methyl protons and the H-2 protons, providing further confirmation of the structure and its conformation.

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) analyzes the compound in its solid, crystalline form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the chemical environment of atoms in different crystal lattices, which manifest as variations in chemical shifts. This analysis is crucial for materials science and pharmaceutical applications where crystal structure can impact a substance's behavior.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and therefore the molecular formula, of a compound. High-resolution and tandem mass spectrometry techniques offer deeper insights into elemental composition and structural fragmentation.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For 5,7-Indolinedicarboxaldehyde, 1-methyl-, with a molecular formula of C₁₁H₁₁NO₂, the calculated monoisotopic mass would be compared to the experimentally measured mass to confirm the formula.

Molecular Formula: C₁₁H₁₁NO₂

Calculated Exact Mass: 189.07898 Da

An HRMS (ESI) experiment would be expected to find an [M+H]⁺ ion at m/z 190.08627, confirming the elemental composition. rsc.org

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the parent ion), subjecting it to fragmentation, and then analyzing the masses of the resulting fragment ions (daughter ions). This process provides a fragmentation "fingerprint" that helps to elucidate the molecule's structure.

For 5,7-Indolinedicarboxaldehyde, 1-methyl-, a plausible fragmentation pathway for the [M+H]⁺ ion might include:

Initial loss of a carbon monoxide (CO) molecule from an aldehyde group (a loss of ~28 Da).

Subsequent loss of a second CO molecule.

Loss of a methyl radical (•CH₃) from the nitrogen atom (a loss of ~15 Da).

Cleavage of the five-membered ring.

Analyzing these fragmentation patterns allows researchers to confirm the presence and position of the aldehyde and methyl functional groups.

Gas Chromatography-Mass Spectrometry is a hybrid technique that separates chemical components of a sample and then uses mass spectrometry to identify them. acs.org A sample of 5,7-Indolinedicarboxaldehyde, 1-methyl-, would be vaporized and passed through a GC column. The time it takes for the compound to pass through the column (the retention time) is a characteristic property. As the compound exits the column, it is immediately ionized and analyzed by the mass spectrometer. A pure sample should ideally show a single sharp peak in the gas chromatogram. The corresponding mass spectrum for that peak would confirm the identity of the compound, and the absence of other significant peaks would indicate high purity. This method is also highly sensitive for detecting and identifying trace impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the types of chemical bonds and functional groups present. For 5,7-Indolinedicarboxaldehyde, 1-methyl-, the spectra would be dominated by vibrations from the indoline skeleton, the N-methyl group, and the two aromatic aldehyde substituents.

The IR spectrum is expected to show strong absorptions for polar bonds, particularly the carbonyl (C=O) stretches of the two aldehyde groups. Due to conjugation with the aromatic ring, these are anticipated to appear in the range of 1710-1680 cm⁻¹. The position within this range can be influenced by electronic effects and potential intramolecular hydrogen bonding. A study of various indole (B1671886) aldehydes showed that the aldehyde carbonyl band can vary from 1713 cm⁻¹ to 1686 cm⁻¹. ojp.gov

The aromatic ring itself will produce characteristic bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). researchgate.net In-ring C=C stretching vibrations will result in several bands in the 1620-1450 cm⁻¹ region. Aliphatic C-H stretching from the N-methyl group and the saturated portion of the indoline ring would be observed below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. researchgate.net The C-N stretching vibration of the tertiary amine within the indoline ring is expected to produce a band in the 1350-1250 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic C=C stretching vibrations are expected to be strong in the Raman spectrum. The symmetric vibrations of the substituted benzene ring would also be prominent. The C=O stretch, while strong in the IR, would likely be weaker but still observable in the Raman spectrum.

Table 1: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic (C-H) | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aldehyde (CHO) | 2850 - 2820 and 2750 - 2720 | Medium | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2975 - 2850 | Medium-Strong | Medium |

| C=O Stretch | Aromatic Aldehyde | 1710 - 1680 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong | Strong |

| C-H Bend | Aliphatic (CH₃, CH₂) | 1470 - 1370 | Medium | Medium |

| C-N Stretch | Tertiary Amine | 1350 - 1250 | Medium | Weak |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The chromophore of 5,7-Indolinedicarboxaldehyde, 1-methyl- is the substituted indoline system, where the aromatic ring is in conjugation with the two electron-withdrawing aldehyde groups.

The UV-Vis spectrum is expected to display multiple absorption bands corresponding to π → π* and n → π* transitions. The indoline moiety itself, related to N-methylaniline, has a π system that gives rise to strong absorptions. The presence of two aldehyde groups conjugated with this system is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indoline.

Studies on 4-substituted indoles have shown that electron-withdrawing groups like formyl (-CHO) can significantly red-shift the absorption and emission spectra. nih.gov We can predict at least two major π → π* transition bands. One band, analogous to the benzenoid E₂ band, would likely appear at a shorter wavelength (around 250-280 nm), while a second, more intense band, analogous to the benzenoid B band, would be shifted to a longer wavelength (potentially above 300 nm) due to the extended conjugation. nih.gov

Additionally, the carbonyl groups of the aldehydes introduce the possibility of a weak n → π* transition, which typically occurs at longer wavelengths than the π → π* transitions. This band is often low in intensity and may be obscured by the stronger π → π* bands. The solvent environment can affect the positions of these bands; polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift of π → π* transitions.

Table 2: Predicted Electronic Transitions for 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | Conjugated Aromatic System | ~260 - 280 | High |

| π → π | Extended Conjugated System | ~320 - 350 | High |

| n → π* | Carbonyl Groups (C=O) | ~380 - 420 | Low |

X-ray Crystallography for Definitive Structural Assignment and Stereochemistry

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise three-dimensional coordinates of atoms, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5,7-Indolinedicarboxaldehyde, 1-methyl- is not publicly documented, a hypothetical analysis based on known structures of substituted indolines and aromatic aldehydes can predict its key structural features. nih.govmdpi.com

A successful crystallographic analysis would confirm the planar nature of the benzene ring fused to the five-membered heterocyclic ring. The five-membered ring of the indoline core would adopt a slightly puckered or envelope conformation, as is typical. The nitrogen atom would be confirmed as part of this ring and bonded to a methyl group. The two aldehyde groups would be located at the 5 and 7 positions of the six-membered ring.

The analysis would provide precise bond lengths. The aromatic C-C bonds would be expected to be in the range of 1.38-1.41 Å. The C=O double bonds of the aldehyde groups would be approximately 1.21-1.23 Å. The C-N bonds within the indoline ring would be around 1.37 Å (aromatic side) and 1.47 Å (aliphatic side), while the N-CH₃ bond would be near 1.45 Å.

Bond angles around the sp² hybridized carbons of the aromatic ring and aldehyde groups would be approximately 120°. The geometry around the sp³ hybridized atoms in the saturated part of the indoline ring would be tetrahedral, with angles near 109.5°. The molecule itself is achiral and would not exhibit stereochemistry. Crystal packing analysis could reveal intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound.

Table 3: Predicted Crystallographic Parameters for 5,7-Indolinedicarboxaldehyde, 1-methyl- (Hypothetical)

| Parameter | Structural Feature | Predicted Value |

| Bond Lengths | ||

| C=O (aldehyde) | 1.21 - 1.23 Å | |

| C-C (aromatic) | 1.38 - 1.41 Å | |

| C(ar)-C(aldehyde) | 1.48 - 1.50 Å | |

| C-N (aromatic side) | ~1.37 Å | |

| C-N (aliphatic side) | ~1.47 Å | |

| N-CH₃ | ~1.45 Å | |

| Bond Angles | ||

| C-C-C (aromatic) | ~120° | |

| C(ar)-C-O (aldehyde) | ~122° | |

| C-N-C (in ring) | ~108 - 110° | |

| Torsion Angles | ||

| C(ar)-C(ar)-C-O | ~0° or ~180° (indicating planarity) |

Computational Chemistry Approaches for 5,7 Indolinedicarboxaldehyde, 1 Methyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. researchgate.net It is used to investigate the electronic structure of molecules, making it an invaluable tool for understanding compounds like 5,7-Indolinedicarboxaldehyde, 1-methyl-.

Geometry Optimization and Electronic Structure Determination

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-31G basis set, the molecule's geometry is adjusted to find the lowest energy conformation. nih.gov This process reveals crucial information about bond lengths, bond angles, and dihedral angles. For 5,7-Indolinedicarboxaldehyde, 1-methyl-, optimization would likely show the planarity of the indoline (B122111) ring system, with slight out-of-plane arrangements for the aldehyde and methyl groups.

The electronic structure, once optimized, provides insights into the distribution of electrons within the molecule. Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions. nih.govresearchgate.net In this molecule, the oxygen atoms of the two aldehyde groups would exhibit the most negative potential (nucleophilic sites), while the hydrogen atoms of the aldehydes and regions near the aromatic ring would show positive potential (electrophilic sites).

Table 1: Predicted Geometrical Parameters for 5,7-Indolinedicarboxaldehyde, 1-methyl- (DFT/B3LYP)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C5=O (aldehyde) | ~1.22 Å |

| Bond Length | C7=O (aldehyde) | ~1.22 Å |

| Bond Length | N1-C(methyl) | ~1.47 Å |

| Bond Angle | C4-C5-C(aldehyde) | ~121° |

| Bond Angle | C6-C7-C(aldehyde) | ~120° |

| Dihedral Angle | C4-C5-C=O | ~180° (planar) |

Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

For 5,7-Indolinedicarboxaldehyde, 1-methyl-, the HOMO is expected to be distributed across the electron-rich indoline ring system. The LUMO, conversely, would likely be localized on the two electron-withdrawing carboxaldehyde groups. This distribution indicates that the molecule could act as a nucleophile via its ring and as an electrophile at the aldehyde carbons, making it a versatile building block in synthesis. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP)

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 eV | Indoline Ring System |

| LUMO | -2.1 eV | Dicarboxaldehyde Groups |

| HOMO-LUMO Gap | 4.4 eV | N/A |

Note: These energy values are illustrative examples derived from computational studies on analogous aromatic aldehydes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared directly with experimental spectra. nih.govresearchgate.net

For 5,7-Indolinedicarboxaldehyde, 1-methyl-, DFT can predict the distinct signals for the aldehyde protons around 9-10 ppm in the ¹H NMR spectrum. orientjchem.org The IR spectrum prediction would show strong characteristic stretching frequencies for the carbonyl (C=O) groups of the aldehydes, typically in the range of 1680-1700 cm⁻¹. mdpi.com

Table 3: Predicted Spectroscopic Data for 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Spectroscopy Type | Functional Group | Predicted Value |

|---|---|---|

| ¹H NMR | Aldehyde Protons (-CHO) | 9.8 - 10.1 ppm |

| ¹³C NMR | Aldehyde Carbons (-CHO) | 190 - 195 ppm |

| ¹³C NMR | N-Methyl Carbon (-CH₃) | ~35 ppm |

| IR Frequency | C=O Stretch (Aldehyde) | ~1695 cm⁻¹ |

| IR Frequency | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

Note: These are typical predicted ranges and would require scaling factors for direct comparison with experimental data.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov For a molecule like 5,7-Indolinedicarboxaldehyde, 1-methyl-, MD simulations can explore its conformational flexibility, particularly the rotation of the aldehyde groups relative to the indoline ring. chemmethod.com These simulations can also model how the molecule interacts with solvent molecules, providing insights into its solubility and behavior in solution. researchgate.net By placing the molecule in a simulated box of water, for instance, one can observe the formation of hydrogen bonds between the aldehyde oxygens and water molecules, which governs its aqueous solubility. chemmethod.com

Reaction Pathway Modeling and Transition State Characterization for Synthetic Optimization

Computational chemistry can model entire chemical reactions, helping to optimize synthetic routes. nih.gov For 5,7-Indolinedicarboxaldehyde, 1-methyl-, a potential reaction could be its reduction or its participation in a condensation reaction. mdpi.com Using DFT, researchers can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. acs.org A lower activation energy implies a faster reaction. This knowledge allows chemists to choose reagents and conditions that favor the desired reaction pathway, increasing yield and reducing byproducts.

In Silico Screening and Design for Novel Chemical Transformations and Derivatizations

The scaffold of 5,7-Indolinedicarboxaldehyde, 1-methyl- can be used as a starting point for the in silico (computer-based) design of new molecules. researchgate.net By computationally modifying the structure—for example, by replacing the aldehyde groups with other functional groups or adding substituents to the ring—a virtual library of derivatives can be created. nih.govmdpi.com These derivatives can then be rapidly screened for desired electronic or structural properties using DFT or other methods. isfcppharmaspire.com This approach accelerates the discovery of new compounds with specific functionalities, such as novel ligands or materials, by focusing experimental efforts on the most promising candidates identified through computation. orientjchem.org

Synthetic Transformations and Derivatizations of 5,7 Indolinedicarboxaldehyde, 1 Methyl

Reactions at the Aldehyde Functionalities

The two aldehyde groups at the 5 and 7 positions of the indoline (B122111) ring are the primary sites for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Chemoselective Reduction to Alcohols and Amines

The aldehyde groups of 5,7-Indolinedicarboxaldehyde, 1-methyl- can be reduced to primary alcohols or amines. Chemoselective reduction, which targets the aldehydes without affecting other functional groups, is a key consideration.

Reduction to Alcohols: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For aromatic aldehydes, a variety of reducing agents can be employed. A bench-stable combination of sodium borohydride (B1222165) (NaBH4) and acetylacetone (B45752) has been shown to be effective for the chemoselective reduction of aldehydes in the presence of ketones. rsc.org Another method involves transfer hydrogenation using a stable hydrogen donor like Amberlite® resin formate (B1220265) in the presence of a catalytic amount of ruthenium trichloride, which selectively reduces aromatic aldehydes. beilstein-journals.org It is anticipated that the application of such mild and selective reducing agents to 5,7-Indolinedicarboxaldehyde, 1-methyl- would yield the corresponding 1-methylindoline-5,7-dimethanol. A dual cobalt-copper catalytic system driven by light has also been reported for the reduction of aromatic aldehydes in aqueous media. rsc.org

Illustrative Data for Chemoselective Reduction to Alcohols

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | NaBH4/Acetylacetone | Methanol | 25 | 2 | 1-methylindoline-5,7-dimethanol | 92 |

| 2 | RuCl3/Amberlite® resin formate | Ethanol (B145695) | 80 | 6 | 1-methylindoline-5,7-dimethanol | 88 |

| 3 | Co/Cu dual catalyst, light | Water/Et3N | 25 | 24 | 1-methylindoline-5,7-dimethanol | 85 |

| Note: The data in this table is illustrative and based on the expected reactivity of the compound. |

Reductive Amination to Amines: The aldehyde functionalities can also be converted to amines via reductive amination. This reaction typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by reduction of the intermediate. A variety of reducing agents can be used for this second step, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This transformation would provide a route to various N-substituted 5,7-bis(aminomethyl)-1-methylindolines.

Oxidation to Carboxylic Acids and Esters

The aldehyde groups of 5,7-Indolinedicarboxaldehyde, 1-methyl- can be oxidized to carboxylic acids. Aldehydes are generally more susceptible to oxidation than other functional groups. ncert.nic.in

Oxidation to Carboxylic Acids: A variety of oxidizing agents can be used to convert aromatic aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent. ncert.nic.in A laccase-TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) system has been developed for the efficient oxidation of aromatic aldehydes to carboxylic acids under environmentally benign conditions. researchgate.net The oxidation of 5,7-Indolinedicarboxaldehyde, 1-methyl- is expected to yield 1-methylindoline-5,7-dicarboxylic acid. In the context of dialdehydes, intramolecular reactions such as the Cannizzaro reaction can occur in the presence of a strong base if there are no α-hydrogens, leading to a disproportionation where one aldehyde is oxidized and the other is reduced. byjus.comdoubtnut.com

Formation of Esters: The resulting dicarboxylic acid can be further derivatized to form esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which can then be reacted with an alcohol to form the ester.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

Condensation reactions provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation at the aldehyde positions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.orgnih.gov This reaction with 5,7-Indolinedicarboxaldehyde, 1-methyl- would lead to the formation of α,β-unsaturated products at the 5 and 7 positions. A variety of active methylene compounds can be used, such as malonic acid and its esters, leading to cinnamic acid derivatives after decarboxylation. tue.nl Green chemistry approaches for the Knoevenagel condensation have been developed, including solvent-free methods. tue.nl

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound, which may then undergo dehydration to give a conjugated enone. learncbse.in Since 5,7-Indolinedicarboxaldehyde, 1-methyl- does not have α-hydrogens, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does have α-hydrogens. byjus.com

Schiff Base Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. wjpsonline.comresearchgate.net The reaction is typically reversible and catalyzed by either acid or base. wjpsonline.comacs.org The formation of Schiff bases from 5,7-Indolinedicarboxaldehyde, 1-methyl- with various primary amines would introduce diverse functionalities and has been used to create complex molecular architectures. acs.orgnih.gov These imines can be subsequently reduced to stable secondary amines.

Examples of Condensation Reactions on Aromatic Aldehydes

| Reaction Type | Aldehyde | Reagent | Catalyst | Product Type |

| Knoevenagel | Benzaldehyde | Malonic acid | Piperidine | Cinnamic acid |

| Aldol (Crossed) | Benzaldehyde | Acetone | NaOH | 4-Phenyl-3-buten-2-one |

| Schiff Base | Benzaldehyde | Aniline (B41778) | Acetic acid | N-Benzylideneaniline |

| Note: This table provides general examples of condensation reactions on a simple aromatic aldehyde. |

Wittig and Horner-Wadsworth-Emmons Olefination for Alkene Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for the synthesis of alkenes from aldehydes. wikipedia.orgmasterorganicchemistry.com

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with a high degree of regiocontrol. libretexts.org The reaction of 5,7-Indolinedicarboxaldehyde, 1-methyl- with various Wittig reagents would lead to the formation of 5,7-divinyl-1-methylindoline derivatives. The stereochemistry of the resulting alkene is dependent on the nature of the ylide. wikipedia.org

Horner-Wadsworth-Emmons Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It often provides better yields and allows for the stereoselective synthesis of (E)-alkenes.

Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that readily add to the carbonyl carbon of aldehydes. ncert.nic.in

Grignard and Organolithium Reactions: The reaction of 5,7-Indolinedicarboxaldehyde, 1-methyl- with Grignard or organolithium reagents would result in the formation of secondary alcohols at the 5 and 7 positions. The choice of the organometallic reagent determines the nature of the R group that is added to the carbonyl carbon. This provides a versatile method for the introduction of a wide range of alkyl, aryl, and vinyl groups.

Functionalization of the Indoline Ring System

The indoline ring of 5,7-Indolinedicarboxaldehyde, 1-methyl- is also amenable to functionalization, although the existing electron-withdrawing aldehyde groups will influence the regioselectivity of these reactions. The indole (B1671886) ring system is a well-studied heterocyclic system, and various methods for its functionalization have been developed. nih.gov

C-H Functionalization: Direct C-H functionalization of the indole nucleus is a powerful tool for the introduction of new substituents. nih.gov While the electron-rich pyrrole (B145914) ring of indoles is typically more reactive towards electrophiles, the presence of directing groups can steer the functionalization to the benzene (B151609) portion of the molecule. nih.gov For N-methyl indoline, enzymatic carbene transfer has been shown to achieve C(sp3)-H functionalization at the α- and β-positions of the N-methyl group. chemrxiv.org Recent developments in copper-mediated C4-H sulfonylation of indoles using a transient directing group strategy could potentially be applied. acs.org Palladium-catalyzed C-2 arylation has also been reported for indole derivatives. acs.org Given the substitution pattern of 5,7-Indolinedicarboxaldehyde, 1-methyl-, the remaining C-H bonds on the benzene ring (C4 and C6) and the methylene groups of the indoline ring (C2 and C3) are potential sites for further functionalization. The electron-withdrawing nature of the aldehyde groups would likely direct nucleophilic aromatic substitution or C-H functionalization guided by appropriate directing groups.

Electrophilic Aromatic Substitution (if applicable)

The indoline ring system is an aromatic heterocycle, and as such, it can potentially undergo electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom, even when part of the saturated portion of the indoline ring, tends to activate the aromatic ring towards electrophilic attack. However, the presence of two electron-withdrawing aldehyde groups at the 5 and 7 positions would significantly deactivate the ring.

The directing effects of the substituents would need to be considered. The 1-methyl group is weakly activating and ortho-, para-directing. The dialdehyde (B1249045) groups are strongly deactivating and meta-directing. In this case, the C4 and C6 positions are meta to the aldehyde groups. The C6 position is also para to the nitrogen atom's influence (considering the lone pair's potential delocalization into the aromatic system). Predicting the precise outcome of an electrophilic aromatic substitution reaction on this highly substituted and electronically complex ring would require experimental investigation. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The harsh conditions often required for these reactions on deactivated rings might lead to side reactions involving the aldehyde groups.

Direct C-H Functionalization Strategies at Unsubstituted Positions

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. For 5,7-Indolinedicarboxaldehyde, 1-methyl-, the potential sites for direct C-H functionalization on the aromatic ring are the C4 and C6 positions.

Transition-metal-catalyzed C-H activation is a common strategy. The choice of catalyst and directing group is crucial. In this molecule, the nitrogen atom or the carbonyl oxygen of the aldehyde groups could potentially act as directing groups to guide the catalyst to a specific C-H bond. For instance, a palladium catalyst might be directed to the C6 position through coordination with the nitrogen atom. Alternatively, a rhodium or ruthenium catalyst could be directed by one of the aldehyde groups to functionalize an ortho C-H bond, although in this specific substitution pattern, this is less straightforward. The specific reaction conditions, including the catalyst, ligand, oxidant, and solvent, would determine the outcome and selectivity of the functionalization.

Cycloaddition Reactions Involving the Indoline Core

The aromatic portion of the indoline core is generally not prone to participating in cycloaddition reactions under normal conditions, as this would disrupt its aromaticity. However, the C2=C3 double bond of the corresponding indole (if the indoline were to be oxidized) could participate in cycloaddition reactions.

Theoretically, if the indoline ring were to undergo a reaction that introduces unsaturation, such as a [2+2], [3+2], or [4+2] cycloaddition, it would likely involve the generation of a reactive intermediate. For example, a 1,3-dipolar cycloaddition could occur if an azomethine ylide were generated from the indoline nitrogen and an adjacent carbon. However, given the substitution pattern of 5,7-Indolinedicarboxaldehyde, 1-methyl-, such reactions are not readily apparent without significant molecular transformation.

Tandem Reactions and Cascade Processes Utilizing the Dialdehyde Functionality

The presence of two aldehyde groups in 5,7-Indolinedicarboxaldehyde, 1-methyl- offers significant opportunities for tandem reactions and cascade processes. These reactions, where multiple bonds are formed in a single operation, can rapidly build molecular complexity.

One potential tandem reaction would be an intramolecular aldol-type reaction or a Cannizzaro-type reaction if the conditions were suitable. More elaborately, the dialdehyde could serve as a precursor in multicomponent reactions. For example, a reaction with an amine and a β-dicarbonyl compound could lead to the formation of a complex heterocyclic system in a single step. The spatial proximity of the two aldehyde groups could also be exploited to form macrocyclic structures through reactions with difunctional nucleophiles.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks Incorporating the 5,7-Indolinedicarboxaldehyde, 1-methyl- Core

The dialdehyde functionality of 5,7-Indolinedicarboxaldehyde, 1-methyl- is a versatile handle for the construction of more complex molecular architectures. A variety of condensation reactions can be envisioned to build new rings onto the indoline core.

For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of a pyridazino[4,5-g]indoline framework. Similarly, condensation with β-diketones or β-ketoesters in the presence of a base could yield fused carbocyclic rings through Knoevenagel condensation followed by intramolecular cyclization. The use of binucleophiles, such as 1,2-diamines or 1,3-dicarbonyl compounds, could lead to the formation of various heterocyclic rings fused to the indoline scaffold. These strategies would allow for the synthesis of a diverse range of polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Applications of 5,7 Indolinedicarboxaldehyde, 1 Methyl and Its Derivatives

Utilization as Versatile Chemical Building Blocks in Advanced Organic Synthesis

The dialdehyde (B1249045) functionality of 5,7-Indolinedicarboxaldehyde, 1-methyl- positions it as a highly valuable and versatile building block in advanced organic synthesis. Aldehyde groups are among the most reactive and versatile functional groups, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of two such groups on the indoline (B122111) scaffold allows for the construction of complex molecular architectures through sequential or one-pot multi-component reactions. openmedicinalchemistryjournal.com

Derivatives of indole-3-carboxaldehyde (B46971) are key intermediates in the synthesis of biologically active compounds and diverse heterocyclic systems due to the reactivity of the carbonyl group. researchgate.net Similarly, 5,7-Indolinedicarboxaldehyde, 1-methyl- could serve as a precursor for a variety of molecular structures. For instance, it can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and various condensations (e.g., Knoevenagel, Claisen-Schmidt) at one or both aldehyde sites. This dual reactivity enables the synthesis of extended π-conjugated systems, macrocycles, and polymers.

The indoline nitrogen, being a secondary amine, can also be functionalized, adding another dimension to its synthetic utility. The methyl group at the 1-position, however, blocks this reactivity, directing transformations to the aldehyde groups and the aromatic ring. This inherent structural feature can be advantageous for regioselective synthesis. Indole-containing compounds have historically been important structures in medicinal chemistry, and new indole (B1671886) building blocks are continually being developed for the regiocontrolled construction of complex molecules like indole-appended pyrimidines and pyrazoles. researchgate.netindole-building-block.com

Table 1: Potential Synthetic Transformations of 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Reaction Type | Reagents/Conditions | Potential Product Features |

| Wittig Reaction | Phosphonium ylides | Carbon-carbon double bonds, extended conjugation |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Electron-withdrawing groups, functionalized alkenes |

| Reductive Amination | Amines, reducing agents | Substituted amino-indolines |

| Schiff Base Formation | Primary amines | Imines, ligands for metal complexes |

| Polymerization | Polyfunctional monomers | Functional polymers with indoline units |

Role in Supramolecular Chemistry and Engineered Self-Assembly Systems

The rigid, planar structure of the indoline core, combined with the hydrogen bonding capabilities of derivatives formed from its aldehyde groups, makes 5,7-Indolinedicarboxaldehyde, 1-methyl- a promising candidate for applications in supramolecular chemistry. Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Indole-based benzamides, for example, have been shown to exhibit molecular self-assembly. amanote.com

Derivatives of 5,7-Indolinedicarboxaldehyde, 1-methyl-, such as those formed by condensation with amines to yield imines (Schiff bases), can be designed to have specific recognition sites for other molecules or ions. The resulting structures could self-assemble into higher-order architectures like gels, liquid crystals, or molecular cages. For instance, an indole-capped dipeptide has been reported to form exceptionally strong hydrogels through self-assembly. rsc.org The dialdehyde functionality allows for the creation of "Janus" type molecules with different recognition units at either end, leading to more complex and hierarchical self-assembled systems.

These supramolecular assemblies can have a range of applications, from drug delivery vehicles to scaffolds for tissue engineering. The ability to control the self-assembly process by modifying the peripheral groups attached to the indoline core would allow for the fine-tuning of the properties of the resulting materials.

Applications in Materials Science

The unique electronic and photophysical properties of the indole nucleus make it an attractive component for the design of novel materials. researchgate.net The incorporation of the 5,7-Indolinedicarboxaldehyde, 1-methyl- scaffold into larger molecular systems can lead to materials with interesting and useful properties.

The difunctional nature of 5,7-Indolinedicarboxaldehyde, 1-methyl- makes it an ideal monomer for the synthesis of functional polymers. Polycondensation reactions with other difunctional monomers, such as diamines or diols, could yield a variety of polymers, including polyimines, polyesters, or polyamides, with the indoline unit integrated into the polymer backbone. These polymers could exhibit interesting thermal, mechanical, and electronic properties. For example, indole-based functional polymers with well-defined structures have been synthesized and shown to have good thermal stability and electroactivity. rsc.org

Dendrimers, which are highly branched, tree-like molecules, could also be constructed using this indoline dicarboxaldehyde as a core or a branching unit. The precise control over the structure of dendrimers allows for the development of materials for applications in catalysis, drug delivery, and light-harvesting. The development of multifunctional nanomaterials often requires the controlled assembly of responsive (block) copolymers, which in turn necessitates a high level of control over the molecular structure of the building blocks. klinger-lab.de

Indole derivatives are known to possess interesting photophysical properties, including fluorescence. nih.govnih.gov The electronic properties of the indole ring can be tuned by substitution, making it a useful chromophore. nih.gov The extended π-conjugation that can be achieved by reacting the aldehyde groups of 5,7-Indolinedicarboxaldehyde, 1-methyl- could lead to molecules with tailored absorption and emission characteristics. For instance, π-expanded indoloindolizines have been synthesized and shown to have tunable optoelectronic properties and enhanced stability, making them promising for optoelectronic devices. chemrxiv.orgchemrxiv.org

The electron-rich nature of the indole nucleus also imparts redox activity to its derivatives. The indoline core can be reversibly oxidized, making it a suitable component for redox-active materials. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to create donor-acceptor type structures by reacting the aldehyde groups with electron-withdrawing moieties can further enhance the optoelectronic and redox properties of the resulting molecules. acs.org

Table 2: Potential Optoelectronic Properties of Derivatives of 5,7-Indolinedicarboxaldehyde, 1-methyl-

| Derivative Type | Potential Property | Potential Application |

| Extended π-conjugated systems | Tunable absorption and emission | Organic Light-Emitting Diodes (OLEDs) |

| Donor-Acceptor molecules | Charge-transfer characteristics | Organic Photovoltaics (OPVs) |

| Redox-active polymers | Reversible oxidation-reduction | Organic Field-Effect Transistors (OFETs) |